REACTION_CXSMILES
|
C[CH:2]([CH2:6][CH2:7][CH2:8]CCCC)[CH2:3][CH2:4]O.C(Cl)(=O)CCCCC.[CH2:21]([O:23][C:24](=[O:29])[CH:25]=[C:26]([CH3:28])[CH3:27])[CH3:22]>>[CH2:21]([O:23][C:24](=[O:29])[CH2:25][CH:26]([CH3:28])[CH2:27][CH2:4][CH2:3][CH2:2][CH2:6][CH2:7][CH3:8])[CH3:22]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCO)CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(CCCCCCC)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |